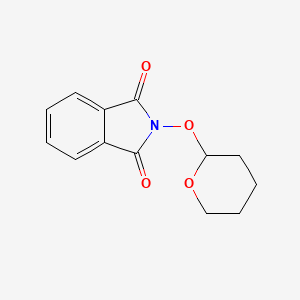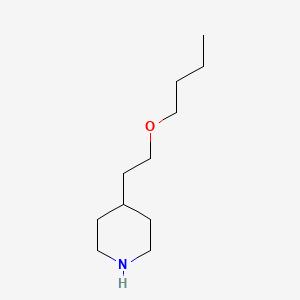
17beta-Hidroxi-1alfa-metilandrost-4-en-3-ona
Descripción general
Descripción
- It is a complex of two steroid molecules with water, and its crystal structure has been determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one consists of a steroidal backbone with a hydroxyl group at the 17-beta position and a methyl group at the 1-alpha position. The presence of the β-lactam ring within the central structure of the drug molecule is characteristic of this class of compounds .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Química Analítica
La metiltestosterona se puede analizar utilizando métodos de HPLC de fase inversa (RP) con condiciones simples. Esto es crucial para el control de calidad y para garantizar la pureza del compuesto en entornos de investigación. La fase móvil para este análisis generalmente contiene acetonitrilo, agua y un ácido como el ácido fosfórico o fórmico para la compatibilidad con la espectrometría de masas .
Investigación del Proceso de Síntesis
Existe una investigación en curso para mejorar los procesos de síntesis de esteroides como la metiltestosterona. Existen patentes que detallan nuevos métodos de síntesis que podrían conducir a técnicas de producción más eficientes, lo que podría reducir los costos y aumentar la accesibilidad para fines de investigación .
Mecanismo De Acción
Target of Action
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is a synthetic steroid compound . It is often used as an intermediate in drug synthesis and as a precursor for synthetic steroid hormones . The primary targets of this compound are likely to be steroid hormone receptors, given its structural similarity to natural steroid hormones.
Análisis Bioquímico
Biochemical Properties
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with androgen receptors, influencing the activity of enzymes involved in steroid metabolism. These interactions are essential for its role as a precursor in the synthesis of other steroid hormones .
Cellular Effects
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate androgen receptors, leading to changes in gene expression that promote anabolic effects in muscle cells. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one involves binding interactions with androgen receptors. Upon binding, it can either inhibit or activate specific enzymes, leading to changes in gene expression. This compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one can change over time. The compound is relatively stable at room temperature, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one vary with different dosages in animal models. At lower doses, it may exhibit anabolic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are critical for determining safe and effective dosage levels .
Metabolic Pathways
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is involved in several metabolic pathways. It interacts with enzymes such as 5-alpha reductase and aromatase, which are crucial for its conversion to other steroid hormones. These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
(1S,8R,9S,10R,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXBRXHRBCDNO-IFMMWYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209152 | |
| Record name | 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
604-26-2 | |
| Record name | 1α-Methyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1alpha-Methyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxy-1α-methylandrost-4-ene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1.ALPHA.-METHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04HE5JTH63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1616066.png)







![2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1616079.png)



